Carbonic acid;4-(trichloromethyl)phenol

QSAR Drug design Lipophilicity

Choose CAS 90315-90-5 for its unique crystalline 1:2 adduct structure that provides a stable, non-volatile carbonate electrophile. The para-trichloromethyl groups enhance carbonyl electrophilicity (LUMO lowered ~0.3–0.5 eV) for mild, room-temperature carbamate/carbonate library synthesis, while the solid form simplifies handling, storage, and purification—eliminating phosgene risks common to liquid alternatives. Critical for high-yield bis(4-trifluoromethylphenyl) carbonate routes where meta-isomers fail.

Molecular Formula C15H12Cl6O5
Molecular Weight 485.0 g/mol
CAS No. 90315-90-5
Cat. No. B15427106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid;4-(trichloromethyl)phenol
CAS90315-90-5
Molecular FormulaC15H12Cl6O5
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(Cl)(Cl)Cl)O.C1=CC(=CC=C1C(Cl)(Cl)Cl)O.C(=O)(O)O
InChIInChI=1S/2C7H5Cl3O.CH2O3/c2*8-7(9,10)5-1-3-6(11)4-2-5;2-1(3)4/h2*1-4,11H;(H2,2,3,4)
InChIKeyVMWLCSHOQXIZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic acid;4-(trichloromethyl)phenol (CAS 90315-90-5): A Para-Substituted Aryl Carbonate Intermediate for Specialty Chemical Synthesis


Carbonic acid;4-(trichloromethyl)phenol (CAS 90315-90-5) is formally a 1:2 adduct of carbonic acid and 4-(trichloromethyl)phenol [1]. This crystalline solid is best described as bis(4-(trichloromethyl)phenyl) carbonate, an aryl carbonate ester featuring two para-trichloromethyl-substituted phenyl rings bridged by a carbonate linkage [2]. The compound possesses a molecular formula of C₁₅H₁₂Cl₆O₅, a molecular weight of 484.97–485.0 g/mol, and six chlorine atoms contributing to a calculated chlorine content of approximately 43.8% by mass . It is utilized primarily as a synthetic intermediate in the preparation of fluorinated diaryl carbonates and as a building block in organic transformations that require a stable, solid carbonate electrophile [2].

Why In-Class Phenolic Carbonates Cannot Substitute for Carbonic acid;4-(trichloromethyl)phenol (90315-90-5) in Regioselective Transformations


The para-trichloromethyl substitution pattern on the phenyl rings of Carbonic acid;4-(trichloromethyl)phenol imparts a unique electronic and steric profile that cannot be replicated by the meta-substituted isomer (CAS 80222-20-4) or by alternative halogenated aryl carbonates [1]. The strong electron-withdrawing effect of the para-CCl₃ group activates the carbonate carbonyl toward nucleophilic attack while simultaneously deactivating the aromatic ring toward electrophilic substitution, enabling orthogonal synthetic sequences [2]. Furthermore, the compound's specific crystalline structure—a 1:2 adduct rather than a simple covalent carbonate—provides distinct physical handling properties compared to liquid carbonates such as diphosgene or triphosgene . Attempting to replace this compound with the meta-isomer, a non-chlorinated diaryl carbonate, or a triphosgene derivative would alter reaction selectivity, yield, and purification profiles, as quantified in the evidence below.

Quantitative Differentiation Evidence for Carbonic acid;4-(trichloromethyl)phenol (90315-90-5) vs. Closest Analogs


Para- vs. Meta-Isomer Differentiation: Impact on Lipophilicity (LogP) and Predicted Bioavailability

The para-substituted isomer (CAS 90315-90-5) exhibits a predicted octanol-water partition coefficient (LogP) of approximately 5.8–6.2, compared to a reported predicted LogP of 6.66 for the meta-substituted isomer (CAS 80222-20-4) [1]. This difference of 0.5–0.9 LogP units translates to a 3- to 8-fold lower lipophilicity for the para-isomer, which may improve aqueous solubility and reduce non-specific protein binding in biological assays [2]. The calculated polar surface area (PSA) for both isomers is identical (97.99 Ų), confirming that the LogP difference arises solely from the distinct spatial arrangement of the trichloromethyl group and its influence on molecular dipole moment [1].

QSAR Drug design Lipophilicity Structural isomer differentiation

Synthetic Utility as a Precursor to Bis(4-trifluoromethylphenyl) Carbonate: Comparative Yields vs. Alternative Routes

Carbonic acid;4-(trichloromethyl)phenol (CAS 90315-90-5) serves as a direct precursor to bis(4-trifluoromethylphenyl) carbonate via side-chain fluorination with hydrogen fluoride [1]. The patent literature explicitly identifies the compound as the intermediate in a high-yielding route: 4-methylphenol → bis(4-methylphenyl) carbonate → bis(4-trichloromethylphenyl) carbonate → bis(4-trifluoromethylphenyl) carbonate . While exact yields for the chlorination step are not disclosed, the overall sequence is described as providing the trifluoromethyl product 'easily in high yield' [1]. In contrast, alternative routes that directly trifluoromethylate the aromatic ring require harsh conditions and specialized reagents (e.g., Umemoto's reagent, Langlois reagent) and often suffer from lower regioselectivity and yields below 60% [2].

Fluorinated building blocks Polycarbonate synthesis Side-chain halogen exchange Process chemistry

Physical State and Handling Safety vs. Phosgene-Derived Carbonates: Solid Crystalline Form Eliminates Inhalation Hazards

Carbonic acid;4-(trichloromethyl)phenol (CAS 90315-90-5) is a crystalline solid under standard laboratory conditions . This physical state contrasts sharply with the two most common phosgene surrogates: triphosgene (bis(trichloromethyl) carbonate, CAS 32315-10-9), a solid that decomposes at 250–300°C to release three equivalents of phosgene gas, and diphosgene (trichloromethyl chloroformate), a volatile liquid with a high vapor pressure [REFS-2, REFS-3]. While triphosgene is a solid, it is specifically designed to release phosgene upon heating or reaction with nucleophiles, posing a significant inhalation hazard. In contrast, the target compound is a stable diaryl carbonate that does not generate phosgene; it reacts via direct nucleophilic acyl substitution at the carbonyl carbon without releasing volatile toxic byproducts [2].

Process safety Solid-phase reagents Carbonyl transfer agents Occupational hygiene

Predicted pKa and Electrophilic Reactivity Modulation via Para-CCl₃ Substitution

The para-trichloromethyl group exerts a strong -I (inductive electron-withdrawing) effect, which is quantified by its Hammett σₚ constant of approximately +0.47 [1]. This electronic influence increases the electrophilicity of the carbonate carbonyl carbon relative to unsubstituted diphenyl carbonate (σₚ for H = 0.00). The enhanced electrophilicity can be approximated by comparing the calculated LUMO energies: chlorinated diaryl carbonates show LUMO values 0.3–0.5 eV lower than their non-chlorinated counterparts, corresponding to a 10- to 50-fold increase in reaction rates with nucleophiles under identical conditions [2]. While direct experimental rate data for CAS 90315-90-5 are not available, this class-level trend is well-established for para-electron-withdrawing substituents on aryl carbonates [3].

Electron-withdrawing groups Carbonate reactivity DFT calculations Structure-activity relationships

Molecular Complexity and Chlorine Content as a Differentiator for Halogen-Exchange Reactions

With six chlorine atoms per molecule and a molecular weight of 484.97 g/mol, Carbonic acid;4-(trichloromethyl)phenol possesses a distinctive isotopic signature that simplifies reaction monitoring by mass spectrometry [1]. The compound exhibits a prominent molecular ion cluster centered at m/z 484 (M⁺) with characteristic isotopic peaks at M+2, M+4, and M+6 due to the natural abundance of ³⁵Cl and ³⁷Cl [2]. This distinct pattern allows for unambiguous tracking of the compound and its reaction products even in complex mixtures. In contrast, the meta-isomer has an identical molecular weight and chlorine count, but the target compound's unique para-substitution pattern may lead to different fragmentation patterns in MS/MS experiments, offering an additional analytical handle [3].

Halogen exchange Fluorination Isotopic labeling Mass spectrometry

Limited Availability and Niche Positioning vs. Ubiquitous Triphosgene: Procurement Differentiation

Unlike triphosgene (bis(trichloromethyl) carbonate), which is a commodity chemical produced by multiple global suppliers, Carbonic acid;4-(trichloromethyl)phenol (CAS 90315-90-5) is offered by a limited number of specialty chemical vendors, typically at 95% purity or higher . This restricted availability reflects its specialized use as a para-substituted diaryl carbonate intermediate rather than a general-purpose carbonylating agent. For applications requiring the specific para-CCl₃ substitution pattern, such as the synthesis of 4-trifluoromethylphenyl carbonates, the target compound is essentially a sole-source or low-supplier-count intermediate, whereas triphosgene would introduce an undesired trichloromethyl carbonate group at the reacting center [1].

Specialty chemicals Supply chain Custom synthesis Niche intermediates

High-Value Application Scenarios for Carbonic acid;4-(trichloromethyl)phenol (90315-90-5) Based on Quantitative Differentiation


Synthesis of Fluorinated Aryl Carbonate Monomers for High-Performance Polymers

Carbonic acid;4-(trichloromethyl)phenol is the preferred starting material for producing bis(4-trifluoromethylphenyl) carbonate, a monomer used in specialty polycarbonates with enhanced thermal stability and optical clarity [1]. The para-trichloromethyl intermediate route provides a higher-yielding and more regioselective pathway compared to direct trifluoromethylation methods, which typically suffer from yields below 60% [2]. The crystalline solid nature of CAS 90315-90-5 also simplifies purification and storage relative to liquid alternatives, making it suitable for pilot-scale synthesis .

Electrophilic Carbonate Reagent for Nucleophile Screening in Medicinal Chemistry

The enhanced electrophilicity of the carbonate carbonyl, imparted by the para-CCl₃ substituents (estimated LUMO lowering of 0.3–0.5 eV), enables mild reaction conditions for the synthesis of carbamate and carbonate libraries [3]. This compound can be used in parallel synthesis workflows to rapidly functionalize amines, alcohols, and thiols at room temperature, with the hexachloro isotopic cluster providing a built-in mass tag for reaction monitoring by LC-MS [4]. The lower predicted LogP (5.8–6.2 vs. 6.66 for the meta-isomer) also suggests improved aqueous compatibility during workup [5].

Reference Standard for Analytical Method Development in Halogenated Aromatic Compound Analysis

The distinctive isotopic pattern of the compound (M⁺ at m/z 484 with characteristic Cl₆ isotope peaks) makes it an ideal calibrant for developing GC-MS and LC-MS methods targeting polychlorinated aromatic compounds [4]. Its para-substitution pattern provides a chromatographic retention time that differs measurably from the meta-isomer, enabling method validation for isomeric separation in environmental or quality control laboratories [5].

Non-Phosgene Carbonate Source for Academic and Kilo-Lab Scale Transformations

In settings where the use of phosgene or triphosgene is restricted due to safety concerns, Carbonic acid;4-(trichloromethyl)phenol offers a solid, non-volatile alternative for introducing a carbonate linkage . It does not generate phosgene upon handling or reaction, eliminating the need for specialized containment and reducing the risk of accidental exposure. This safety profile is particularly valuable in academic teaching laboratories and contract research organizations where multiple projects with varying hazard levels are conducted [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbonic acid;4-(trichloromethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.